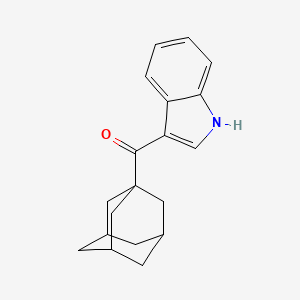
N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a cyclohexene structure via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine typically involves the reaction of cyclohex-3-enamine with N-methyl-3-chloropropylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclohex-3-enamine attacks the electrophilic carbon of the chloropropylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-Methyl-N-(3-morpholinopropyl)cyclohexanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(3-morpholinopropyl)cyclohexanamine: Similar structure but with a saturated cyclohexane ring.
N-Methyl-N-(3-morpholinopropyl)benzeneamine: Contains a benzene ring instead of a cyclohexene ring.
N-Methyl-N-(3-morpholinopropyl)pyridineamine: Contains a pyridine ring instead of a cyclohexene ring.
Uniqueness
N-Methyl-N-(3-morpholinopropyl)cyclohex-3-enamine is unique due to its combination of a morpholine ring and a cyclohexene structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H26N2O |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
N-methyl-N-(3-morpholin-4-ylpropyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C14H26N2O/c1-15(14-6-3-2-4-7-14)8-5-9-16-10-12-17-13-11-16/h2-3,14H,4-13H2,1H3 |
Clé InChI |
QJFUSTMPYUFTFY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN1CCOCC1)C2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


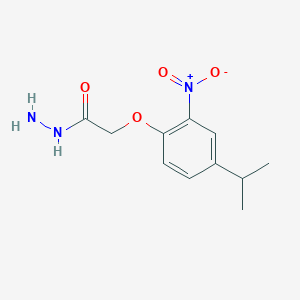
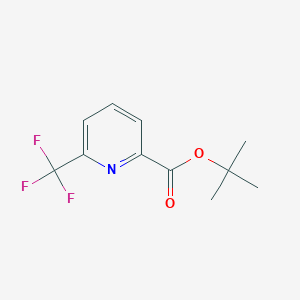


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15229362.png)


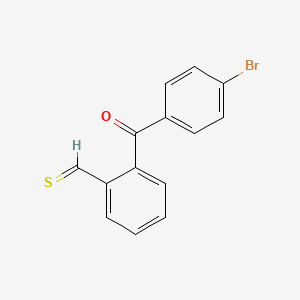
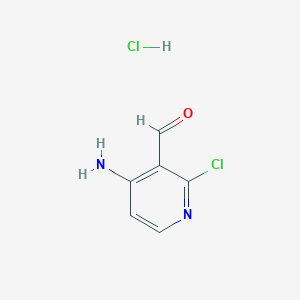



![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)
